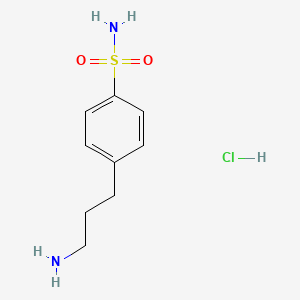

4-(3-Aminopropyl)benzol-1-sulfonamidhydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

The primary target of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride acts as a competitive inhibitor of dihydropteroate synthetase . Normally, this enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid. The compound competes with paba for the active site of the enzyme, thereby inhibiting the reaction necessary for the synthesis of folic acid .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride disrupts the folic acid metabolism cycle . This leads to a decrease in the production of folic acid, which in turn affects the synthesis of nucleic acids and proteins, crucial for bacterial growth and multiplication . The compound may also exhibit anti-carbonic anhydrase activity, affecting diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Pharmacokinetics

Most sulfonamides, which this compound is a part of, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of these compounds is inhibited by pus .

Result of Action

The result of the action of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride is the inhibition of bacterial growth and multiplication . By disrupting the folic acid metabolism cycle, the compound prevents the synthesis of nucleic acids and proteins, which are essential for bacterial growth .

Action Environment

The action, efficacy, and stability of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride can be influenced by various environmental factors. It’s worth noting that the antibacterial action of sulfonamides is inhibited by pus , suggesting that the presence of pus in the infection site could reduce the efficacy of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of 4-(3-aminopropyl)benzenesulfonamide with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride include:

4-Aminobenzenesulfonamide: A simpler sulfonamide with similar biological activities.

4-(2-Aminoethyl)benzenesulfonamide: Another sulfonamide derivative with a different alkyl chain length.

Uniqueness

4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable tool in various research and industrial applications .

Biologische Aktivität

4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound, also known by its CAS number 57846-74-9, is characterized by its sulfonamide functional group attached to a benzene ring with an aminopropyl side chain. The focus of this article is to explore the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H14N2O2S

- SMILES : C1=CC(=CC=C1CCCN)S(=O)(=O)N

- InChI : InChI=1S/C9H14N2O2S/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13/h1-6,10H,7-8,12H2,(H,11,13)

The biological activity of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride primarily involves its interaction with various biomolecules. Research indicates that sulfonamides can act as inhibitors of carbonic anhydrase and may also influence calcium channels in cellular membranes.

Interaction with Calcium Channels

Studies have shown that certain benzenesulfonamides can modulate calcium channel activity, which is crucial for various physiological processes including muscle contraction and neurotransmitter release. For example, a study demonstrated that 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride could potentially inhibit calcium influx in cardiac myocytes, thereby affecting cardiac contractility and vascular resistance .

Pharmacological Effects

The pharmacological effects of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride have been evaluated in various experimental models:

1. Cardiovascular Effects

In a study assessing the impact on perfusion pressure, it was found that derivatives of benzenesulfonamide including this compound could significantly alter coronary resistance. Specifically, it was observed that at a concentration of 0.001 nM, the compound reduced coronary resistance compared to controls .

2. Antimicrobial Activity

Like other sulfonamides, this compound has been investigated for its antimicrobial properties. Its mechanism is thought to involve competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against a range of gram-positive and gram-negative bacteria.

Case Studies

Several studies have highlighted the biological activity of sulfonamides:

Study 1: Cardiac Function Modulation

A study conducted on isolated cardiac tissues demonstrated that treatment with 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride resulted in decreased perfusion pressure over time. The results indicated a statistically significant reduction (p < 0.05) compared to control groups .

Study 2: Antimicrobial Efficacy

In vitro assays evaluated the antibacterial activity of this compound against various pathogens. The results showed effective inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations ranging from 0.01 to 0.5 mg/mL.

Pharmacokinetics

Understanding the pharmacokinetics of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride is crucial for its therapeutic application. Theoretical models suggest it has favorable absorption characteristics with moderate permeability across cellular membranes . Further studies are needed to determine its bioavailability and metabolic pathways.

Eigenschaften

IUPAC Name |

4-(3-aminopropyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13;/h3-6H,1-2,7,10H2,(H2,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRADEZLCQMNNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57846-74-9 | |

| Record name | 4-(3-aminopropyl)benzene-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.